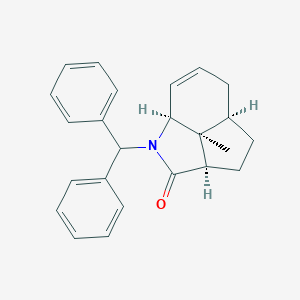
Dmatu
Vue d'ensemble
Description
Dimethylallyl tryptophan synthase (DMATS) is an enzyme that catalyzes the prenylation of tryptophan, leading to the formation of dimethylallyl tryptophan. This compound is a key intermediate in the biosynthesis of various natural products, including ergot alkaloids and other prenylated indole derivatives. These compounds exhibit a wide range of biological activities and have significant pharmaceutical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethylallyl tryptophan typically involves the enzymatic prenylation of tryptophan using dimethylallyl diphosphate as the prenyl donor. The reaction is catalyzed by dimethylallyl tryptophan synthase, which facilitates the transfer of the dimethylallyl group to the indole ring of tryptophan. The reaction conditions generally include a buffered aqueous solution with an optimal pH range of 7.0 to 8.0 and a temperature range of 25°C to 37°C .
Industrial Production Methods
Industrial production of dimethylallyl tryptophan involves the use of recombinant microorganisms engineered to overexpress dimethylallyl tryptophan synthase. These microorganisms are cultivated in bioreactors under controlled conditions to maximize the yield of the desired product. The process includes fermentation, followed by extraction and purification of dimethylallyl tryptophan from the culture medium .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylallyl tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form hydroxylated derivatives.
Reduction: The double bonds in the dimethylallyl group can be reduced to form saturated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Hydroxylated dimethylallyl tryptophan derivatives.
Reduction: Saturated dimethylallyl tryptophan derivatives.
Substitution: Halogenated, nitrated, and sulfonated dimethylallyl tryptophan derivatives.
Applications De Recherche Scientifique
Dimethylallyl tryptophan has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its role in the biosynthesis of secondary metabolites in microorganisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of dimethylallyl tryptophan involves the prenylation of the indole ring of tryptophan by dimethylallyl tryptophan synthase. This enzyme catalyzes the transfer of the dimethylallyl group from dimethylallyl diphosphate to the C-4 position of the indole ring, forming dimethylallyl tryptophan. The prenylation increases the lipophilicity and binding affinity of the compound to target proteins, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Geranyl tryptophan: Another prenylated tryptophan derivative with a geranyl group instead of a dimethylallyl group.
Farnesyl tryptophan: A prenylated tryptophan derivative with a farnesyl group.
Prenylated indole derivatives: A broad class of compounds with various prenyl groups attached to the indole ring.
Uniqueness
Dimethylallyl tryptophan is unique due to its specific prenylation pattern and the biological activities it imparts to the resulting natural products. The dimethylallyl group enhances the compound’s lipophilicity and binding affinity to target proteins, making it a valuable intermediate in the biosynthesis of bioactive compounds .
Propriétés
IUPAC Name |
(1S,4R,7R,11S)-2-benzhydryl-11-methyl-2-azatricyclo[5.3.1.04,11]undec-9-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-24-19-13-8-14-21(24)25(23(26)20(24)16-15-19)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-12,14,19-22H,13,15-16H2,1H3/t19-,20-,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVMFEWWYSIBSV-CIEVZJJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CCC1C(=O)N(C2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@@H]3CC[C@H]1C(=O)N([C@H]2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922690 | |
| Record name | 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118495-18-4 | |
| Record name | 3-Diphenylmethyl-11-methyl-3-azatricyclo(6.2.1.0(4,11))undec-5-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118495184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



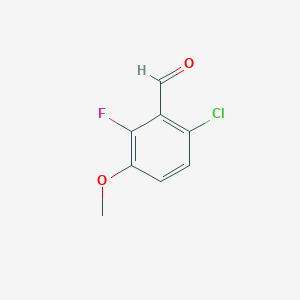
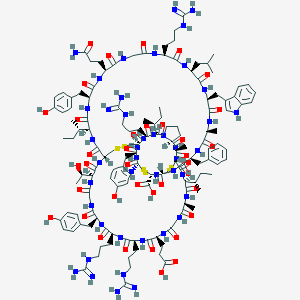
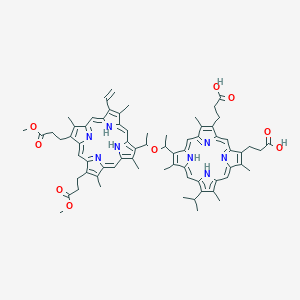
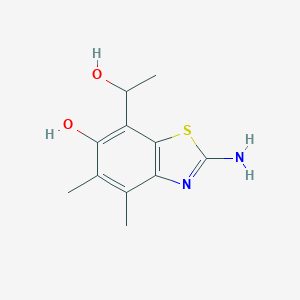
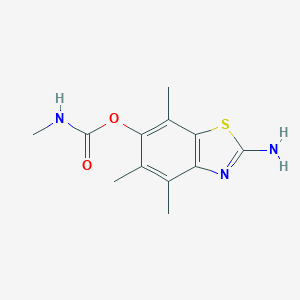
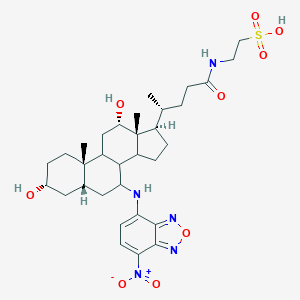

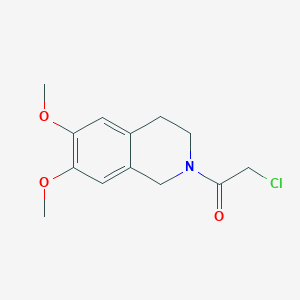
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)
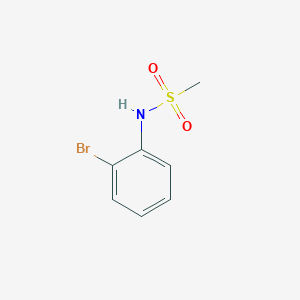
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
